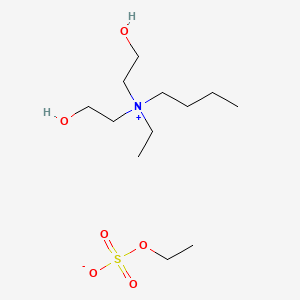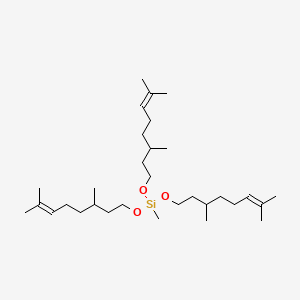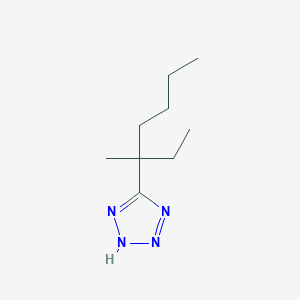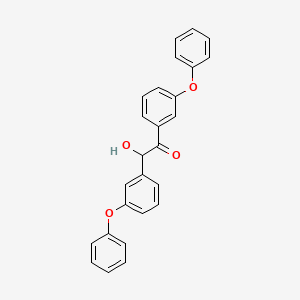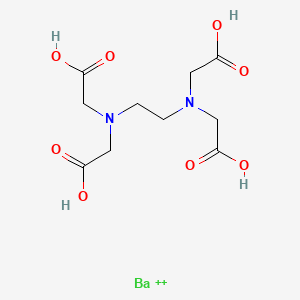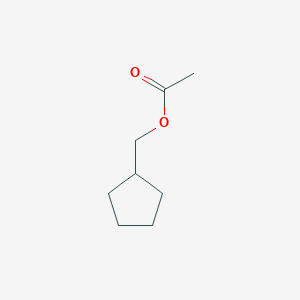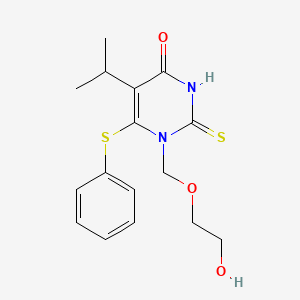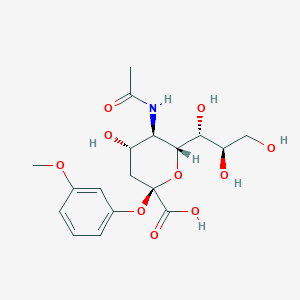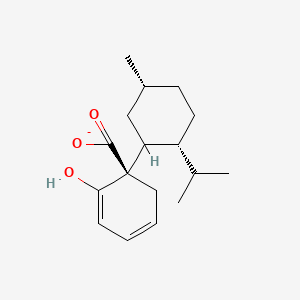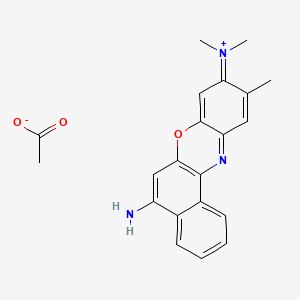
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is a synthetic organic compound known for its vibrant coloration and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate typically involves a multi-step process. One common method includes the condensation of 5-amino-2-nitrosophenol with 4-dimethylaminobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenoxazine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is used as a dye and a fluorescent probe. Its ability to absorb and emit light at specific wavelengths makes it valuable in spectroscopic studies and analytical chemistry.
Biology
The compound is employed in biological research as a staining agent for nucleic acids and proteins. Its fluorescent properties enable visualization of cellular components under a microscope, aiding in the study of cellular structures and functions.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it useful in targeted imaging and drug delivery systems.
Industry
Industrially, this compound is used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various commercial applications.
Mecanismo De Acción
The mechanism of action of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound’s fluorescent properties allow it to act as a probe for detecting specific biomolecules and monitoring biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium sulfate
- 9-(Dimethylamino)-10-methyl-5H-benzo(a)phenoxazin-5-iminium chloride
Uniqueness
Compared to similar compounds, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate exhibits unique properties such as higher fluorescence intensity and greater stability under various conditions. These characteristics make it particularly suitable for applications requiring high sensitivity and durability.
Propiedades
Número CAS |
62332-09-6 |
|---|---|
Fórmula molecular |
C21H21N3O3 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C19H17N3O.C2H4O2/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;1-2(3)4/h4-10,20H,1-3H3;1H3,(H,3,4) |
Clave InChI |
HVWNFPVXUVUJRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


